dimethyl 2-(4,4,8-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate
Overview
Description
Dimethyl 2-(4,4,8-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C21H17NO6S3 and its molecular weight is 475.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.02180078 g/mol and the complexity rating of the compound is 967. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dinuclear Rhenium(I) Carbonyl Complexes with π-Conjugated Polypyridyl Ligands A study explored the synthesis of dinuclear rhenium(I) carbonyl complexes that incorporate π-conjugated polypyridyl ligands with tetrathiafulvalene substitutions. These complexes, including derivatives of the specified compound, exhibit unique electronic structures and optical properties, as revealed by density functional theory (DFT) and time-dependent DFT calculations. This research has implications for developing novel materials with potential applications in electronics and photonics (Li et al., 2011).
Synthesis of Functionalized Pyrrolizidines/Pyrrolidines Another application involves the synthesis of functionalized pyrrolizidines/pyrrolidines incorporating a spirooxindole motif through 1,3-dipolar cycloaddition reactions. These reactions showcase the efficiency of dimethyl 2-(alkyl- or arylthio)fumarates as dipolarophiles, leading to compounds with significant yields and excellent regioselectivities. Such compounds are valuable in pharmaceutical chemistry due to their potential biological activities (Sarrafi et al., 2013).
Novel Heterocyclic Systems Research on the synthesis of novel polycondensed heterocyclic systems based on reactions involving related compounds has been conducted. This work contributes to the field of organic chemistry by developing new methods for synthesizing complex heterocyclic structures, which could have applications in drug development and materials science (Medvedeva et al., 2006).
Characterization of Dimethyl Derivatives Studies have also focused on the synthesis and characterization of dimethyl derivatives, investigating their reactivity and comparing their properties to other known compounds. Such research aids in understanding the fundamental properties of these molecules and their potential utility in various scientific fields (Itoh et al., 1992).
Properties
IUPAC Name |
dimethyl 2-(6,11,11-trimethyl-2,3-dioxo-10-sulfanylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-9-ylidene)-1,3-dithiole-4,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6S3/c1-8-6-9-11(20-30-14(18(25)27-4)15(31-20)19(26)28-5)16(29)21(2,3)22-12(9)10(7-8)13(23)17(22)24/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCBLFNUHCJPQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C(=S)C2=C4SC(=C(S4)C(=O)OC)C(=O)OC)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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